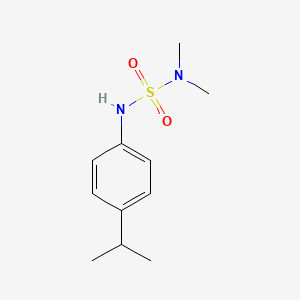![molecular formula C17H23N3O5S B5505612 3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)
3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis methods for similar complex organic compounds involve various chemical reactions. For instance, in the synthesis of a related CCR5 antagonist compound, an intramolecular Claisen type reaction and Suzuki−Miyaura reaction were employed (Ikemoto et al., 2005).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common methods used to analyze the molecular structure of such compounds. For example, hydrogen bonding in similar molecules was studied using NMR spectroscopy and X-ray crystallography (Dobbin et al., 1993).
Chemical Reactions and Properties
Chemical reactions of related compounds are complex and involve multiple steps. For example, in the synthesis of substituted 2-aminobenzo[b]pyrans, a three-component condensation was used (Shestopalov et al., 2003).
Physical Properties Analysis
The physical properties of similar compounds can be characterized by various spectroscopic techniques. The properties like hydrogen bonding and crystal packing are analyzed through methods like X-ray crystallography (Kumarasinghe et al., 2009).
Chemical Properties Analysis
Chemical properties of complex organic compounds are studied through reactions with various chemicals. For example, reaction of 3-methylthio-1,2-dithiolylium salts with 4-hydroxy-3H-pyran-2,6-dione demonstrated a route to propanones, highlighting the reactivity of such compounds (Frandsen, 1978).
Wissenschaftliche Forschungsanwendungen
Phloretic Acid as a Renewable Building Block
Phloretic acid, a naturally occurring phenolic compound, is explored for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation, as a sustainable alternative to phenol. This approach enables the production of almost 100% bio-based benzoxazine end-capped molecules, suggesting potential applications in developing sustainable materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Acerina Trejo-Machin et al., 2017).
Practical Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist demonstrates the capabilities of complex organic synthesis in developing pharmaceutical agents. This process highlights the importance of efficient synthesis methods in drug discovery and development (T. Ikemoto et al., 2005).
Synthesis and Antimicrobial Activity of Derivatives
The synthesis of derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties and their good antimicrobial activity against specific bacteria and fungi indicate the potential for discovering new antimicrobial agents. This research underscores the role of synthetic chemistry in creating novel compounds with biological applications (Kristina Mickevičienė et al., 2015).
Generation of Flavors from Amino Acids and Carbonyls
The study on generating flavors from various amino acids and carbonyls in cheese highlights the application of chemical reactions in food science and technology. It demonstrates how understanding the chemical basis of flavor generation can improve food processing and product development (Rosita Griffith & E. Hammond, 1989).
Eigenschaften
IUPAC Name |
3-[(4aR,7aS)-4-[methyl(phenyl)carbamoyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(13-5-3-2-4-6-13)17(23)20-10-9-19(8-7-16(21)22)14-11-26(24,25)12-15(14)20/h2-6,14-15H,7-12H2,1H3,(H,21,22)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJOJVVJZMNWKG-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)
![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)


![3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5505579.png)



![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5505594.png)


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)